molecular formula C9H5BrFNO2 B12101871 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid

Katalognummer: B12101871
Molekulargewicht: 258.04 g/mol
InChI-Schlüssel: XTNSMYXSNBWHBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

The synthesis of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor. The reaction conditions often involve the use of bromine or a brominating agent and a fluorinating reagent under controlled temperatures and solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and automated processes to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate the biological activity of indole derivatives and their interactions with biological targets.

    Medicine: This compound may serve as a precursor for developing new pharmaceuticals with potential therapeutic effects.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-7-fluoro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:

Eigenschaften

Molekularformel

C9H5BrFNO2

Molekulargewicht

258.04 g/mol

IUPAC-Name

6-bromo-7-fluoro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H5BrFNO2/c10-6-2-1-4-5(9(13)14)3-12-8(4)7(6)11/h1-3,12H,(H,13,14)

InChI-Schlüssel

XTNSMYXSNBWHBT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C(=CN2)C(=O)O)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.